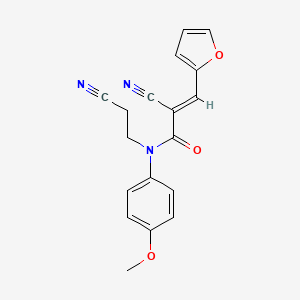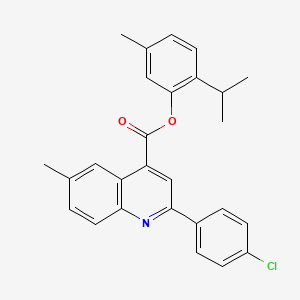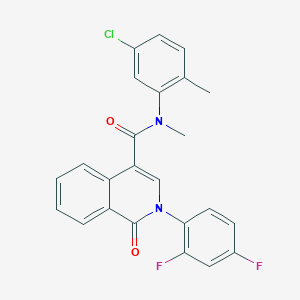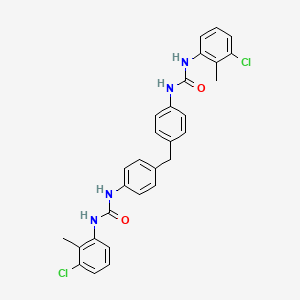
(2E)-2-cyano-N-(2-cyanoethyl)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-cyano-N-(2-cyanoethyl)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide is an organic compound that features a furan ring, a cyano group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(2-cyanoethyl)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Formation of the Prop-2-enamide Backbone:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the cyano groups, converting them to primary amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-cyano-N-(2-cyanoethyl)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound can be used in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-(2-cyanoethyl)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and methoxyphenyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-N-(2-cyanoethyl)-3-(thiophen-2-yl)-N-(4-methoxyphenyl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.
(2E)-2-cyano-N-(2-cyanoethyl)-3-(pyridin-2-yl)-N-(4-methoxyphenyl)prop-2-enamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of (2E)-2-cyano-N-(2-cyanoethyl)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide lies in its combination of functional groups and the presence of the furan ring. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds with different heterocyclic rings.
Properties
Molecular Formula |
C18H15N3O3 |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
(E)-2-cyano-N-(2-cyanoethyl)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H15N3O3/c1-23-16-7-5-15(6-8-16)21(10-3-9-19)18(22)14(13-20)12-17-4-2-11-24-17/h2,4-8,11-12H,3,10H2,1H3/b14-12+ |
InChI Key |
LDDJMYJJOGFDEG-WYMLVPIESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N(CCC#N)C(=O)/C(=C/C2=CC=CO2)/C#N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CCC#N)C(=O)C(=CC2=CC=CO2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chloro-3-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B15035716.png)
![14-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B15035718.png)

![4-[(E)-3-(4-Ethyl-phenyl)-3-oxo-propenylamino]-N-quinoxalin-2-yl-benzenesulfonamide](/img/structure/B15035726.png)
![(1E)-6-[benzyl(methyl)amino]-1-(hydroxyimino)hexan-2-one](/img/structure/B15035736.png)


![(6Z)-6-{3-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15035765.png)
![3-(4-fluorophenyl)-10-hexanoyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15035771.png)
![2-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15035777.png)
![2,2,4-Trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 4-methylbenzoate](/img/structure/B15035788.png)

![2-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B15035809.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(3-methylphenoxy)phenyl]hexanamide](/img/structure/B15035822.png)
